2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide - 2034560-14-8

2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Catalog Number: EVT-3024534
CAS Number: 2034560-14-8
Molecular Formula: C19H18N6O
Molecular Weight: 346.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1H-benzo[d]imidazol-2-yl)-2-(4-nonyl-1H-1,2,3-triazol-1-yl)acetamide (6d)

Compound Description: This compound was synthesized and characterized as part of a study exploring 1,2,3-triazole based 2-aminobenzimidazoles as inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa. [] A single crystal was developed for this compound. []

Relevance: This compound shares the core structure of 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, featuring both a benzimidazole and a 1,2,3-triazole ring. The main difference lies in the substitution pattern on the triazole ring and the position of the acetamide group on the benzimidazole (position 2 in 6d vs. position 1 in the target compound). The presence of these common features suggests a potential for shared biological activities and makes 6d a relevant structural analog. []

N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i)

Compound Description: This compound, another 1,2,3-triazole based 2-aminobenzimidazole, exhibited good quorum sensing inhibitory activity against Pseudomonas aeruginosa, with 64.99% inhibition at 250 μM. [] It was evaluated alongside other compounds for its ability to inhibit the LasR receptor, a key component in the quorum sensing pathway of this bacterium. []

Relevance: Similar to 6d, compound 6i shares the benzimidazole-triazole core with 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. The triazole ring in 6i is substituted with a 4-chlorophenyl group, highlighting the impact of different substituents on the triazole ring's biological activity. This structural similarity further emphasizes the significance of these combined pharmacophores in targeting bacterial quorum sensing. []

N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)

Compound Description: This compound demonstrated the most promising quorum sensing inhibitory activity amongst the 1,2,3-triazole based 2-aminobenzimidazoles tested, achieving 68.23%, 67.10%, and 63.67% inhibition at 250, 125, and 62.5 μM, respectively. [] It also exhibited low cytotoxicity against normal human embryonic kidney cell lines at tested concentrations (25, 50, and 100 μM). []

Relevance: Compound 6p strengthens the link between the benzimidazole-triazole structure and quorum sensing inhibition. Its high activity and low cytotoxicity make it a particularly relevant analog of 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, further suggesting the potential of this structural class for developing novel antibacterial agents. []

N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o)

Compound Description: This compound also exhibited significant quorum sensing inhibition, achieving 64.25% inhibition at 250 μM. [] This compound further supports the importance of the benzimidazole-triazole core and emphasizes the influence of specific substituents on the triazole ring for biological activity. []

Relevance: 6o's structural resemblance to 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide reinforces the connection between this structural class and quorum sensing inhibition in Pseudomonas aeruginosa. [] The trifluoromethyl substituent in 6o, compared to the nitro group in 6p, highlights the impact of different electron-withdrawing groups on activity.

N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (7l)

Compound Description: This 1,2,3-triazole based 2-aminobenzimidazole showed 65.80% quorum sensing inhibition at 250 μM against Pseudomonas aeruginosa. [] This activity further reinforces the importance of the core structure and the impact of substituents on both the benzimidazole and triazole rings for biological activity. []

Relevance: Compound 7l is closely related to 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, sharing the core structure and featuring similar substitutions on the triazole ring. The addition of methyl groups on the benzimidazole in 7l provides further insight into the structure-activity relationship within this class of compounds, indicating that modifications to the benzimidazole ring can also modulate activity. []

1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole (12a-n)

Compound Description: This series of compounds represent imidazole-1,2,3-triazole hybrids designed and synthesized using a fusion pharmacophore approach. [] These compounds were evaluated for their antimicrobial activity. [] Within this series, compounds 12d, 12l, and 12i were found to be the most effective, demonstrating even greater activity than the reference drug ciprofloxacin. []

Relevance: These compounds share structural similarities with 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide by combining an imidazole (benzimidazole in the target compound) and a 1,2,3-triazole ring. The connection between these two rings is varied in this series, and the presence of a chromene moiety adds another structural element. Despite these differences, the shared presence of imidazole and triazole moieties points towards a potential for related biological activity and relevance for drug discovery. []

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

Compound Description: This quinoline–benzimidazole hybrid, containing a triazole-methyl-phenoxy linker, was synthesized and characterized in a study exploring novel antiproliferative agents. []

Relevance: This compound is relevant because it also features a benzimidazole and 1,2,3-triazole moiety, linking them through a different linker compared to 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. The presence of a quinoline ring instead of the phenylethylacetamide in the target compound showcases another way to explore the structural diversity and potential applications of benzimidazole-triazole hybrids. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

Compound Description: This compound was predicted by in silico screening as an inhibitor of the S100A2-p53 protein-protein interaction. [] This interaction is relevant to pancreatic cancer, and compound 1 showed growth inhibitory activity in the MiaPaCa-2 pancreatic cell line with a GI50 of approximately 50 μM. [] Further development of this compound led to the creation of five focused libraries with variations in substituents and linkers. []

Relevance: This compound, while lacking a benzimidazole ring, highlights the importance of the 1,2,3-triazole moiety present in 2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. The presence of a piperazine ring and a sulfonamide linker demonstrates how the triazole can be incorporated into diverse structural frameworks while maintaining biological activity. []

Properties

CAS Number

2034560-14-8

Product Name

2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide

Molecular Formula

C19H18N6O

Molecular Weight

346.394

InChI

InChI=1S/C19H18N6O/c26-19(13-24-14-20-16-8-4-5-9-18(16)24)23-17(12-25-21-10-11-22-25)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,23,26)

InChI Key

JSVPYBYXIHNNPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=NC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.